molecular formula C6H12N2O B050997 (3S)-(-)-3-Acetamidopyrrolidine CAS No. 114636-31-6

(3S)-(-)-3-Acetamidopyrrolidine

Cat. No. B050997
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-LURJTMIESA-N
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Description

“(3S)-(-)-3-Acetamidopyrrolidine” is a chemical compound with the molecular formula C6H12N2O . It is also known by other names such as s-n-pyrrolidin-3-yl acetamide, n-3s-pyrrolidin-3-yl acetamide, s-3-acetamidopyrrolidine, acetamide, n-3s-3-pyrrolidinyl, n-3-pyrrolidinyl acetamide, and others .


Molecular Structure Analysis

The molecular structure of “(3S)-(-)-3-Acetamidopyrrolidine” is represented by the formula CC(=O)NC1CCNC1 . The molecular weight of this compound is 128.18 g/mol .


Physical And Chemical Properties Analysis

“(3S)-(-)-3-Acetamidopyrrolidine” is a solid at 20°C . It has a predicted density of 1.04±0.1 g/cm3 . The compound has a melting point of 56-58°C and a boiling point of 70-72°C at 40mm . Its specific rotation [a]20/D is -46.0 to -51.0 deg (C=1, EtOH) .

Scientific Research Applications

  • Anticonvulsant Activity : A study synthesized new 3-aminopyrroles, starting from acetophenone and glycine derivatives, and tested them for anticonvulsant activity. Several compounds showed significant activity with low neurotoxicity, indicating potential applications in treating seizure disorders (Unverferth et al., 1998).

  • Kappa-Opiate Agonist : EMD 61753, structurally related to (3S)-(-)-3-Acetamidopyrrolidine, was studied for its affinity to the kappa-receptor and its peripheral selectivity. This compound exhibited antihyperalgesic activity in animal models of inflammatory pain, suggesting its application in pain management (Gottschlich et al., 1995).

  • Histamine H3 Receptor Antagonists : Research on histamine H3 receptor antagonists, which are promising for treating allergic conditions and gastric ulcers, mentioned compounds related to (3S)-(-)-3-Acetamidopyrrolidine. Such compounds could be central to developing next-generation histaminergic drugs (Celanire et al., 2005).

  • Synthesis of 3-Amino-2-methylpyrrolidines : A study developed a new synthesis method for 3-amino-2-methylpyrrolidines, which are structurally similar to (3S)-(-)-3-Acetamidopyrrolidine. This method was also applied to synthesize the antipsychotic emonapride (D’hooghe et al., 2009).

  • Photophysical Properties in Solvent Sensitive Dyes : A study on the photophysical characterization of BODIPY dyes mentioned 3-amino and 3-acetamido derivatives, indicating the potential use of (3S)-(-)-3-Acetamidopyrrolidine in developing fluorescence probes for studying different environments (Bañuelos et al., 2008).

  • Metabolic Activation in DPP-IV Inhibitors : A study on dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, containing a fluoropyrrolidine moiety similar to (3S)-(-)-3-Acetamidopyrrolidine, investigated their metabolic activation. This has implications for understanding drug metabolism and potential side effects (Xu et al., 2004).

  • Synthesis of Protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines : A method was developed for synthesizing trans-(2R,3S)-2-substituted 3-aminopyrrolidines, indicating the versatility of (3S)-(-)-3-Acetamidopyrrolidine derivatives in synthesizing complex structures (Tang et al., 2005).

Safety And Hazards

“(3S)-(-)-3-Acetamidopyrrolidine” can cause skin irritation and serious eye irritation . Therefore, it is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If it comes in contact with the skin, wash with plenty of water. If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427370
Record name (3S)-(-)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(-)-3-Acetamidopyrrolidine

CAS RN

114636-31-6
Record name N-(3S)-3-Pyrrolidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114636-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-(-)-3-Acetamidopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-3-Acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An alternate preparation of (3S)-3-acetamidopyrrolidine (12) began by repeating steps (a) and (b) as described above. However, instead of reducing the product (10) with thiolacetic acid, the reduction was accomplished with hydrogen in the presence of a platinum catalyst to obtain the amine (11). The amine was thereafter acylated with acetic anhydride and the R1 group was cleaved as described above to obtain (12), where R4 is acetyl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Name
compound
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BJ Lin, WH Chen, YY Lin, JS Chang, A Farooq… - Bioresource …, 2020 - Elsevier
The thermal characteristics of Actinobacillus succinogenes (AS) from pyrolysis, torrefaction, and combustion are analyzed to evaluate the potential of this biomass as a renewable fuel. …
Number of citations: 13 www.sciencedirect.com
Y LOOPER - ic.gc.ca
Patent 2758149 Summary - Canadian Patents Database Skip to main content Language selection Français / Gouvernement du Canada Search https://www.canada.ca/en/sr.html …
Number of citations: 2 www.ic.gc.ca
A Singh, P Lodha, A Sharma - Journal of Pharmaceutical Research International, 2021
Number of citations: 1

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